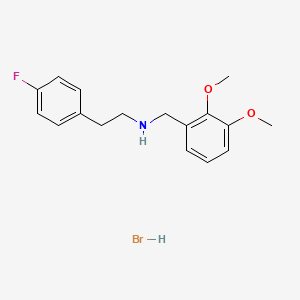

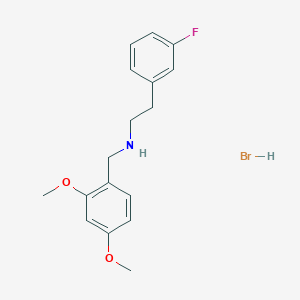

N-(4-Methoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide; 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

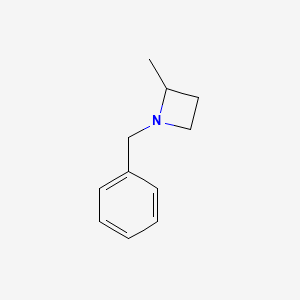

This compound is a derivative of tetrahydro-1-naphthalenamine, also known as tetralin, which is a bicyclic compound consisting of a benzene ring fused to a seven-membered cyclohexane ring . The “N-(4-Methoxybenzyl)” part suggests that a methoxybenzyl group is attached to the nitrogen atom of the tetrahydro-1-naphthalenamine . The “hydrobromide” indicates that it is a salt formed with hydrobromic acid .

Wissenschaftliche Forschungsanwendungen

Genotoxic Potential of Naphthalene Derivatives

Naphthalene and its derivatives, including compounds structurally related to N-(4-Methoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide, have been extensively studied for their genotoxic potential. Research indicates that while certain naphthalene derivatives do not induce gene mutations in bacteria or mammalian cells, they exhibit a clastogenic response in vitro. This response is thought to be predominantly via ROS (Reactive Oxygen Species) generation, highlighting the complex biological interactions of these compounds. In vivo studies suggest that these compounds are not genotoxic, possibly due to more efficient antioxidant defense mechanisms in mammalian tissues (Fowler et al., 2018).

Removal from Wastewaters

The removal of naphthalene, a core component structurally related to N-(4-Methoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide, from wastewaters has been a significant area of study. Adsorption is a preferred method for removing various pollutants, including naphthalene, from wastewaters. Recent research emphasizes the potential use of modified materials for enhanced removal efficiency and highlights the integration of adsorption with other processes to improve naphthalene removal from wastewater systems (Alshabib, 2021).

Plastic Scintillators and Luminescent Dyes

Research into plastic scintillators based on polymethyl methacrylate has explored the replacement of conventional naphthalene derivatives with alternatives like octadeuteronaphthalene without altering their scintillation efficiency, optical transparency, or stability. This study shows the potential for using various luminescent activators and wavelength shifters, providing a foundation for innovative applications in radiation detection and measurement technologies (Salimgareeva & Kolesov, 2005).

Medicinal Applications of Naphthalimide Derivatives

Naphthalimide compounds, sharing a structural motif with N-(4-Methoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide, have been identified for their extensive potential in medicinal applications. These compounds interact with various biological molecules through noncovalent bonds, exhibiting potential as anticancer agents, among other medicinal applications. Some naphthalimide derivatives have entered clinical trials, underscoring their significance in drug development (Gong et al., 2016).

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with various targets such as β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase .

Mode of Action

For instance, some compounds can inhibit the activity of their target enzymes, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to influence various pathways, including those involved in cell growth and proliferation .

Result of Action

Similar compounds have been shown to inhibit cell growth against various cell lines .

Eigenschaften

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO.BrH/c1-20-16-11-9-14(10-12-16)13-19-18-8-4-6-15-5-2-3-7-17(15)18;/h2-3,5,7,9-12,18-19H,4,6,8,13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZMFWVTNVDFPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2CCCC3=CC=CC=C23.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrobromide; 95%](/img/structure/B6352068.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide; 95%](/img/structure/B6352085.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide; 95%](/img/structure/B6352090.png)